

Optimizing RO2959 monohydrochloride concentration for T-cell inhibition

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Compound of Interest

Compound Name: RO2959 monohydrochloride

Cat. No.: B3182163

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Technical Support Center: RO2959 Monohydrochloride

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of **RO2959 monohydrochloride** for T-cell inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is **RO2959 monohydrochloride** and what is its mechanism of action in T-cells?

A1: **RO2959 monohydrochloride** is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. In T-cells, the T-cell receptor (TCR) activation triggers a signaling cascade that depletes calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by STIM1 proteins, which then activate Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane. The subsequent influx of extracellular calcium, known as store-operated calcium entry (SOCE), leads to the activation of calcineurin. Calcineurin then dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus and initiate the transcription of genes essential for T-cell activation, proliferation, and cytokine production.^{[1][2][3][4][5][6]} **RO2959 monohydrochloride** blocks the CRAC channel, thereby inhibiting SOCE and the downstream signaling events.^{[1][2]}

Q2: What is the recommended starting concentration for **RO2959 monohydrochloride** in a T-cell inhibition assay?

A2: The optimal concentration of **RO2959 monohydrochloride** can vary depending on the specific cell type and experimental conditions. However, based on its known inhibitory concentrations (IC₅₀), a good starting point for a dose-response experiment would be in the range of 10 nM to 1 μM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Q3: How should I prepare a stock solution of **RO2959 monohydrochloride**?

A3: To prepare a stock solution, dissolve **RO2959 monohydrochloride** in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve the appropriate amount of the compound in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw an aliquot at room temperature and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experimental wells is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: What are the expected effects of **RO2959 monohydrochloride** on T-cell function?

A4: As a CRAC channel inhibitor, **RO2959 monohydrochloride** is expected to potently block T-cell activation and effector functions.^{[1][2]} Specifically, you should observe a dose-dependent inhibition of:

- T-cell proliferation
- Production of cytokines such as IL-2, IFN-γ, and TNF-α^{[1][4]}
- Expression of T-cell activation markers (e.g., CD25, CD69)

Quantitative Data Summary

Parameter	Value	Cell Type/System	Reference
IC50 (CRAC Channel)	402 nM	General	[1]
IC50 (Orai1/Stim1)	25 nM	Recombinant	[1]
IC50 (SOCE)	265 nM	Activated CD4+ T-lymphocytes	[1]
IC50 (Orai3)	530 nM	Recombinant	[1]

Experimental Protocols

Protocol 1: T-Cell Proliferation Inhibition Assay using CFSE

This protocol describes a method to assess the inhibitory effect of **RO2959 monohydrochloride** on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

- Isolated primary human or mouse T-cells
- RO2959 monohydrochloride**
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
- T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
- CFSE staining solution
- Phosphate-buffered saline (PBS)
- Fetal Bovine Serum (FBS)
- 96-well flat-bottom culture plates

- Flow cytometer

Procedure:

- T-cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or spleen using a standard T-cell enrichment kit.
- CFSE Staining:
 - Resuspend T-cells at a concentration of 1×10^6 cells/mL in pre-warmed PBS.
 - Add CFSE to a final concentration of 1-5 μ M and incubate for 10-15 minutes at 37°C, protected from light.
 - Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
 - Wash the cells twice with complete RPMI medium.
 - Resuspend the cells in complete RPMI medium at a concentration of 1×10^6 cells/mL.
- Cell Plating and Treatment:
 - Seed 100 μ L of the CFSE-labeled T-cell suspension into each well of a 96-well plate (1×10^5 cells/well).
 - Prepare serial dilutions of **RO2959 monohydrochloride** in complete RPMI medium and add 50 μ L to the appropriate wells. Include a vehicle control (DMSO).
 - Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
- T-cell Activation:
 - Add 50 μ L of the T-cell activator (e.g., anti-CD3/anti-CD28 antibodies at a final concentration of 1 μ g/mL each) to all wells except the unstimulated control.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.[\[7\]](#)
- Flow Cytometry Analysis:

- Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
- Analyze the samples on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Protocol 2: Cytokine Production Inhibition Assay by ELISA

This protocol details how to measure the effect of **RO2959 monohydrochloride** on cytokine (e.g., IL-2, IFN- γ) secretion from activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- Isolated primary human or mouse T-cells
- **RO2959 monohydrochloride**
- Complete RPMI-1640 medium
- T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)
- 96-well flat-bottom culture plates
- ELISA kit for the cytokine of interest
- Microplate reader

Procedure:

- T-cell Isolation: Isolate T-cells as described in Protocol 1.
- Cell Plating and Treatment:
 - Resuspend T-cells in complete RPMI medium at a concentration of 1×10^6 cells/mL.
 - Seed 100 μ L of the cell suspension into each well of a 96-well plate (1×10^5 cells/well).

- Add serial dilutions of **RO2959 monohydrochloride** and a vehicle control.
- Pre-incubate for 30-60 minutes at 37°C.
- T-cell Activation: Add the T-cell activator to the wells.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[8]
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
- ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.

Troubleshooting Guide

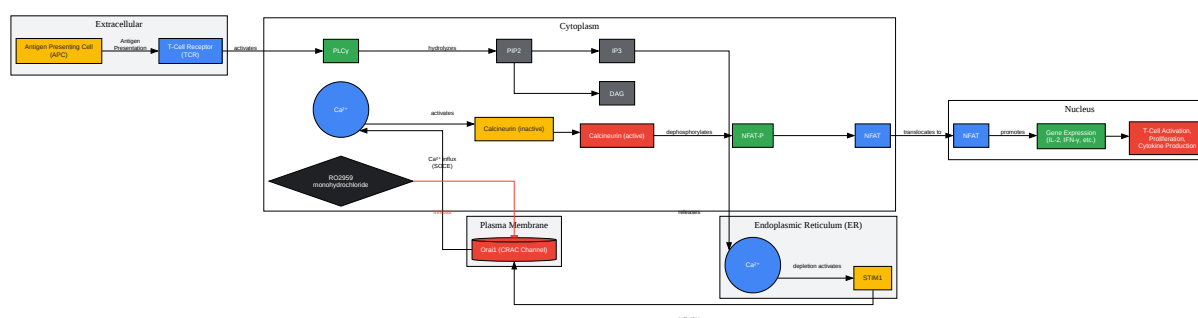
Issue	Possible Cause(s)	Recommended Solution(s)
No or low T-cell proliferation/activation in the positive control	1. Suboptimal T-cell activator concentration. 2. Low cell viability. 3. Incorrect cell density.	1. Titrate the concentration of the T-cell activator. 2. Check cell viability before and after the experiment using Trypan Blue or a viability dye. 3. Optimize the cell seeding density. A typical range is 1×10^5 to 2×10^6 cells/mL. ^{[7][9]}
High background in unstimulated control	1. T-cells were activated during isolation. 2. Contamination of cell culture.	1. Handle cells gently during isolation. Ensure all reagents are endotoxin-free. 2. Use sterile techniques and check for signs of contamination.
Inconsistent results between replicates	1. Pipetting errors. 2. Uneven cell distribution in the wells.	1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Gently mix the cell suspension before plating to ensure a uniform cell number in each well.
Unexpectedly high or low potency of RO2959	1. Incorrect stock solution concentration. 2. Degradation of the compound. 3. Cell-type specific differences in sensitivity.	1. Verify the weighing and dilution calculations for the stock solution. 2. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles. 3. The IC ₅₀ can vary between different T-cell subsets and activation protocols. A dose-response curve is crucial.

Cell toxicity observed at higher concentrations

1. Off-target effects of the compound. 2. High DMSO concentration.

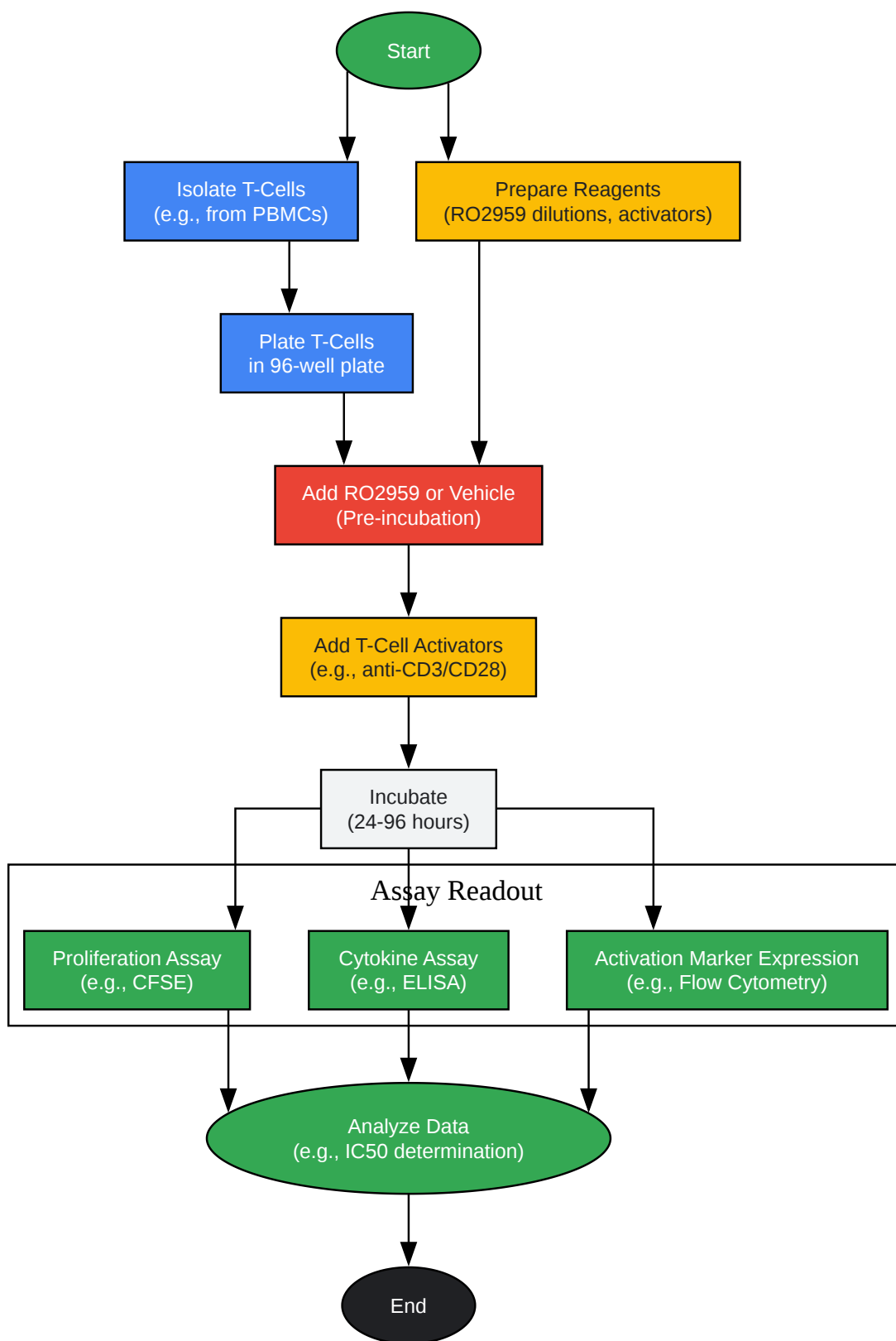
1. Perform a cell viability assay (e.g., MTT or live/dead staining) in parallel with your functional assay. 2. Ensure the final DMSO concentration is below 0.1%.

Visualizations



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Caption: T-Cell activation signaling pathway and the inhibitory action of **RO2959 monohydrochloride**.



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Caption: General experimental workflow for assessing T-cell inhibition by **RO2959 monohydrochloride**.

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